

Initial Safety and Toxicity Profile of GLP-1R Agonist Zyalugtide (GLP-1RA-22)

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Compound of Interest		
Compound Name:	GLP-1R agonist 22	
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An In-depth Technical Guide

This document provides a comprehensive overview of the initial non-clinical safety and toxicity profile of Zyalugtide (GLP-1RA-22), a novel long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist. The information presented herein is intended for researchers, scientists, and drug development professionals to support the ongoing investigation and clinical development of this compound.

Introduction

Zyalugtide is a synthetic peptide-based GLP-1R agonist designed for once-weekly subcutaneous administration for the treatment of type 2 diabetes and obesity. Activation of the GLP-1 receptor enhances glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.[1][2] The non-clinical safety evaluation of Zyalugtide was conducted in accordance with international regulatory guidelines (ICH M3(R2) and S6(R1)) to characterize its safety profile and to support first-in-human (FIH) clinical trials.[3][4] The program included safety pharmacology, single-dose and repeated-dose toxicology studies in two relevant species (rat and cynomolgus monkey), and genotoxicity assessments.[5]

Non-Clinical Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential adverse effects of Zyalugtide on vital organ systems, including the cardiovascular, respiratory, and central



nervous systems.

Table 1: Summary of Safety Pharmacology Studies

Study Type	Species	Dose Levels (mg/kg)	Key Findings
Cardiovascular	Cynomolgus Monkey (telemetered)	0.1, 0.5, 2.5	Dose-dependent increase in heart rate (5-20 bpm); no adverse effects on blood pressure, ECG intervals, or morphology.
Respiratory	Sprague-Dawley Rat (whole-body plethysmography)	0.5, 2.0, 10.0	No adverse effects on respiratory rate, tidal volume, or minute volume.
Central Nervous System	Crl:CD1(ICR) Mouse (Irwin screen)	1.0, 5.0, 25.0	Reduced locomotor activity at the high dose, consistent with the known satiety effects of the GLP-1R agonist class. No other significant CNS effects observed.

Detailed Experimental Protocol: Cardiovascular Safety in Cynomolgus Monkeys

- Objective: To evaluate the potential cardiovascular effects of a single subcutaneous dose of Zyalugtide in conscious, telemetered cynomolgus monkeys.
- Animal Model: Four male and four female purpose-bred cynomolgus monkeys, surgically implanted with telemetry transmitters for continuous measurement of cardiovascular parameters.



- Study Design: A four-way crossover design was used, with each animal receiving vehicle control and three dose levels of Zyalugtide (0.1, 0.5, and 2.5 mg/kg) separated by a 14-day washout period.
- Parameters Measured: Continuous monitoring of heart rate, systolic and diastolic blood pressure, and ECG (Lead II) from 24 hours pre-dose to 72 hours post-dose.
- Data Analysis: Data were averaged over specified time intervals. Changes from baseline
 were calculated and compared between Zyalugtide-treated and vehicle-treated groups using
 a mixed-model analysis of variance (ANOVA).

Toxicology Studies

A comprehensive toxicology program was conducted to identify potential target organs of toxicity and to determine the No Observed Adverse Effect Level (NOAEL) to establish a safe starting dose for clinical trials.

Single-Dose Toxicity

Acute toxicity studies were performed to determine the maximum tolerated dose (MTD).

Table 2: Summary of Single-Dose Toxicity Studies

Species	Route of Administration	MTD (mg/kg)	Clinical Signs at High Doses
Sprague-Dawley Rat	Subcutaneous	> 100	Decreased food consumption, transient hypoactivity.
Cynomolgus Monkey	Subcutaneous	> 10	Emesis, decreased food consumption, reduced activity.

Repeated-Dose Toxicity

Repeated-dose studies were conducted in both a rodent and a non-rodent species to support clinical trials of extended duration.



Table 3: 28-Day Repeated-Dose Toxicity in Sprague-Dawley Rats

Dose Group (mg/kg/week)	Key Findings	NOAEL (mg/kg/week)
0 (Vehicle)	No treatment-related findings.	-
0.5	No adverse findings.	0.5
2.5	Decreased body weight gain and food consumption. Salivation post-dose.	
10.0	Marked decrease in body weight gain. Salivation and hypoactivity. Minimal, non- adverse thyroid C-cell hyperplasia.	

Table 4: 28-Day Repeated-Dose Toxicity in Cynomolgus Monkeys

Dose Group (mg/kg/week)	Key Findings	NOAEL (mg/kg/week)
0 (Vehicle)	No treatment-related findings.	-
0.1	No adverse findings.	0.1
0.5	Transient, dose-dependent decrease in food consumption. Occasional emesis.	
2.5	Decreased body weight. Emesis, reduced activity. Increased heart rate consistent with pharmacology. No histopathological correlates.	

Detailed Experimental Protocol: 26-Week Chronic Toxicity in Rats



- Objective: To assess the potential toxicity of Zyalugtide following once-weekly subcutaneous administration for 26 weeks in Sprague-Dawley rats.
- Animal Model: 120 male and 120 female Sprague-Dawley rats, randomized into four dose groups (15/sex/group for main study, 10/sex/group for recovery).
- Study Design: Animals received vehicle control or Zyalugtide at doses of 0.2, 1.0, or 5.0 mg/kg/week for 26 weeks. A 4-week treatment-free recovery period was included for the control and high-dose groups.

Endpoints:

- In-life: Clinical observations, body weights, food consumption, ophthalmoscopy, clinical pathology (hematology, coagulation, clinical chemistry, urinalysis), and toxicokinetics.
- Terminal: Full necropsy, organ weights, and comprehensive histopathological examination of tissues.
- Data Analysis: Quantitative data were analyzed using ANOVA. Histopathology findings were summarized by incidence and severity.

Genotoxicity

A standard battery of genotoxicity tests was conducted to assess the mutagenic and clastogenic potential of Zyalugtide.

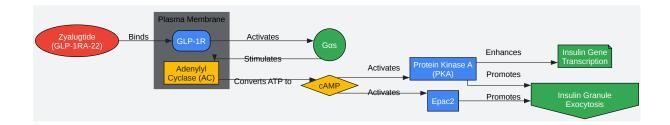
Table 5: Summary of Genotoxicity Studies

Assay	Test System	Concentration/Dos e Range	Result
Bacterial Reverse Mutation (Ames)	S. typhimurium & E. coli	10 - 5000 μ g/plate	Negative
In Vitro Chromosomal Aberration	Human Peripheral Blood Lymphocytes	50 - 2500 μg/mL	Negative
In Vivo Micronucleus	Rat Bone Marrow	10, 50, 100 mg/kg	Negative



Visualizations: Pathways and Workflows GLP-1 Receptor Signaling Pathway

The primary mechanism of action for Zyalugtide is the activation of the GLP-1 receptor, which predominantly signals through the $G\alpha s/cAMP$ pathway. This leads to a cascade of intracellular events culminating in enhanced glucose-stimulated insulin secretion.



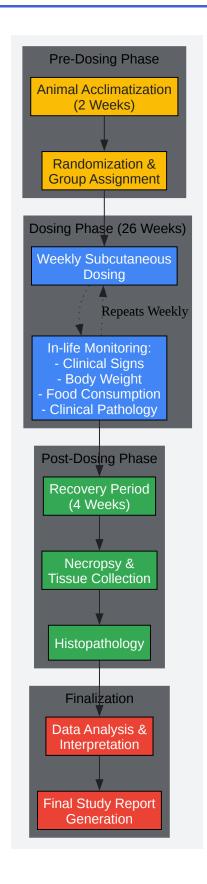
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Caption: Simplified GLP-1 Receptor (GLP-1R) signaling cascade initiated by Zyalugtide.

Experimental Workflow: 26-Week Chronic Toxicity Study

The workflow for a long-term toxicology study involves several key phases, from initial animal acclimatization to final data analysis and reporting.





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Caption: High-level experimental workflow for a 26-week chronic toxicology study.



Conclusion

The initial non-clinical safety and toxicity assessment of Zyalugtide (GLP-1RA-22) demonstrates a safety profile consistent with the GLP-1R agonist class. The primary pharmacological effects observed were dose-dependent increases in heart rate in monkeys and expected reductions in food consumption and body weight in both rats and monkeys. No unexpected target organ toxicities were identified, and Zyalugtide was not genotoxic. The No Observed Adverse Effect Levels (NOAELs) established in repeated-dose toxicity studies provide a sufficient safety margin to support the initiation of Phase 1 clinical trials. The most common adverse effects are gastrointestinal in nature, which is a known class effect of GLP-1R agonists. Overall, the preclinical data package supports the continued clinical development of Zyalugtide.

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